N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound featuring a fluoro-substituted benzotriazine core linked to a piperidine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically starts with commercially available precursors such as 6-fluorobenzo[d][1,2,3]triazin-4(3H)-one and 1-(methylsulfonyl)piperidine-4-carboxylic acid.
Reaction Steps
Formation of the intermediate by reacting 6-fluorobenzo[d][1,2,3]triazin-4(3H)-one with ethylene glycol under acidic conditions to yield a hydroxyl-ethyl derivative.
The intermediate then undergoes a nucleophilic substitution reaction with 1-(methylsulfonyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (ethyl(dimethylaminopropyl) carbodiimide) and a base like triethylamine, forming the target compound.
Industrial Production Methods
Industrial synthesis scales up these reactions with optimized conditions:
Larger volume reactors with efficient stirring and temperature control to ensure uniform reaction conditions.
Continuous flow methods may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidative transformations at the fluoro-substituted benzotriazine core, altering the electronic properties of the compound.
Reduction: : Reduction reactions can modify the triazinyl group, impacting the compound’s activity.
Substitution: : Nucleophilic substitutions can occur at the benzotriazine moiety, potentially leading to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Nucleophiles such as amines or thiols in polar solvents, often catalyzed by transition metals.
Major Products
Products depend on the specific reaction but include derivatives with modified fluoro- and triazinyl substituents, potentially enhancing biological activity or altering physical properties.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis for creating novel compounds with diverse biological activities.
Biology
Studied for its interactions with enzymes and receptors, aiding in drug discovery and biochemical pathway elucidation.
Medicine
Investigated for potential therapeutic applications, particularly in designing drugs targeting specific molecular pathways involved in diseases.
Industry
Utilized in material science for developing specialized coatings or polymers due to its unique electronic properties.
Mechanism of Action
Effects and Targets
The compound interacts with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions that alter their conformation or function.
Molecular Pathways
May involve pathways related to signal transduction, gene expression, or metabolic regulation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
N-(2-(6-bromo-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, this one’s uniqueness lies in the specific positioning of the fluoro group, which can significantly impact its binding affinity and specificity, potentially offering advantages in its therapeutic or industrial applications.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O4S/c1-27(25,26)21-7-4-11(5-8-21)15(23)18-6-9-22-16(24)13-10-12(17)2-3-14(13)19-20-22/h2-3,10-11H,4-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWZLWYYNAYLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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